molecular formula C7H5Cl2FN2O2 B1449345 Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate CAS No. 1266238-63-4

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Cat. No. B1449345
M. Wt: 239.03 g/mol
InChI Key: ODLKLHFBCYZMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a chemical compound with the CAS Number: 1266238-63-4. It has a linear formula of C7H5CL2FN2O2 . The compound is an orange liquid .


Molecular Structure Analysis

The InChI code for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is 1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3 . The molecular weight of the compound is 239.03 .


Physical And Chemical Properties Analysis

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is an orange liquid . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Pyridine and Pyrimidine Derivatives

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is involved in the synthesis of pyridine and pyrimidine derivatives, serving as a precursor for the preparation of compounds with potential applications in various fields, including medicinal chemistry. For instance, a study described an improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, which is a significant compound in the synthesis of pyridine derivatives. This process starts with ethyl formate, ethyl fluoroacetate, and cyanoacetamide, leading to an overall yield of 43.7% (L. Fang, 2008).

Another example involves the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation process with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines. This demonstrates the compound's utility in creating complex molecular structures through efficient synthetic pathways (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Fluorination Studies

Selective fluorination studies of ethyl 1-methylpyrazole-4-carboxylate derivatives have shown that ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate can undergo specific reactions to yield fluorinated products. This highlights its role in the development of novel fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom (K. Makino, H. Yoshioka, 1988).

Development of Antibacterial Agents

The compound serves as a key intermediate in the synthesis of quinolone antibacterial agents, demonstrating its importance in the discovery and development of new antibiotics. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed. An example includes the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a crucial step in producing new quinolone antibiotics (Zhu Qiu-feng, 2005).

Fluorescent Compound Synthesis

Research has also explored the synthesis of fluorescent compounds from ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate derivatives. These fluorescent compounds have applications in biochemical assays, imaging, and as molecular probes. The synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds illustrates the compound's versatility in creating novel fluorescent active molecules (N. Al-Masoudi, N. J. Al-Salihi, Yossra A. Marich, Timo Markus, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLKLHFBCYZMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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